B 494
Overview
Description
Benzydamine hydrochloride, commonly referred to as B 494, is a non-steroidal anti-inflammatory drug (NSAID) with local anaesthetic and analgesic properties. It is primarily used for the symptomatic relief of pain and inflammation in conditions such as sore throat, oral mucositis, and musculoskeletal disorders .
Preparation Methods
Synthetic Routes and Reaction Conditions
Benzydamine hydrochloride can be synthesized through a multi-step process. The synthesis begins with the reaction of methyl anthranilate with nitrous acid to form an N-nitroso derivative. This intermediate is then reduced using sodium thiosulfate to yield a transient hydrazine. Subsequent alkylation reactions on the nitrogen and oxygen atoms lead to the formation of benzydamine .
Industrial Production Methods
Industrial production of benzydamine hydrochloride involves similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often involving advanced purification techniques such as recrystallization and chromatography to ensure the final product meets pharmaceutical standards .
Chemical Reactions Analysis
Types of Reactions
Benzydamine hydrochloride undergoes various chemical reactions, including:
Oxidation: Benzydamine can be oxidized to form N-oxide derivatives.
Reduction: Reduction of nitroso intermediates to hydrazine.
Substitution: Alkylation reactions on nitrogen and oxygen atoms.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Sodium thiosulfate is used for reducing nitroso intermediates.
Substitution: Alkyl halides are commonly used for alkylation reactions.
Major Products
The major products formed from these reactions include various benzydamine derivatives, such as N-oxide and alkylated compounds .
Scientific Research Applications
Benzydamine hydrochloride has a wide range of scientific research applications:
Chemistry: Used as a model compound in studying the synthesis and reactivity of indazole derivatives.
Biology: Investigated for its anti-inflammatory and analgesic properties in cellular and animal models.
Medicine: Used in clinical studies for the treatment of oral mucositis, sore throat, and musculoskeletal pain.
Industry: Employed in the formulation of topical gels, mouthwashes, and sprays for pain relief
Mechanism of Action
Benzydamine hydrochloride exerts its effects through multiple mechanisms:
Anti-inflammatory: Inhibits the release of pro-inflammatory cytokines such as tumor necrosis factor-alpha (TNF-α) and interleukin-1β (IL-1β).
Analgesic: Acts on cannabinoid receptors (CB1R) to provide pain relief.
Local Anaesthetic: Stabilizes cell membranes and inhibits nerve signal transmission .
Comparison with Similar Compounds
Similar Compounds
Aspirin: Another NSAID with anti-inflammatory and analgesic properties but differs in its acidic nature.
Ibuprofen: Similar to aspirin but with a different mechanism of action and side effect profile.
Ketoprofen: Another NSAID with similar uses but different pharmacokinetics
Uniqueness
Benzydamine hydrochloride is unique due to its basic nature, which allows it to accumulate in inflamed tissues where the pH is more acidic. This property distinguishes it from other NSAIDs, which are typically acidic .
Properties
IUPAC Name |
N-[bis(methylamino)phosphoryl]-2-chloro-N-(2-chloroethyl)ethanamine | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H16Cl2N3OP/c1-9-13(12,10-2)11(5-3-7)6-4-8/h3-6H2,1-2H3,(H2,9,10,12) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BLIYLDFWKLERFT-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNP(=O)(NC)N(CCCl)CCCl | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H16Cl2N3OP | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70174883 | |
Record name | Phosphoric triamide, N,N-bis(2-chloroethyl)-N',N''-dimethyl- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70174883 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
248.09 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
20796-40-1 | |
Record name | Phosphoric triamide, N,N-bis(2-chloroethyl)-N',N''-dimethyl- | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0020796401 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Phosphoric triamide, N,N-bis(2-chloroethyl)-N',N''-dimethyl- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70174883 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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